molecular formula C15H17N3O4 B10981936 methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate

methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate

Cat. No.: B10981936
M. Wt: 303.31 g/mol
InChI Key: BAZFJTMUJFBKNI-UHFFFAOYSA-N
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Description

Methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate is a complex organic compound that belongs to the class of quinoxaline derivatives Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate typically involves multiple steps. One common method starts with the preparation of 3-methyl-2-oxoquinoxaline, which is then reacted with acetic anhydride to form an intermediate. This intermediate is subsequently reacted with methyl 3-aminopropanoate under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-2-oxoquinoxaline: A simpler quinoxaline derivative with similar structural features.

    Methyl 3-(2-(2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate: A closely related compound with a different substitution pattern.

Uniqueness

Methyl 3-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamido)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

methyl 3-[[2-(3-methyl-2-oxoquinoxalin-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C15H17N3O4/c1-10-15(21)18(12-6-4-3-5-11(12)17-10)9-13(19)16-8-7-14(20)22-2/h3-6H,7-9H2,1-2H3,(H,16,19)

InChI Key

BAZFJTMUJFBKNI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NCCC(=O)OC

Origin of Product

United States

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